1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid
Description
1-(1H-Imidazol-1-ylmethyl)cyclopropanecarboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and an imidazole ring connected via a methylene bridge. This unique structure combines the strained cyclopropane ring—known for its reactivity in organic synthesis—with the heteroaromatic imidazole moiety, which is often associated with biological activity, such as enzyme inhibition or metal coordination . The compound is typically synthesized as a hydrochloride salt (C₈H₉N₂O₂·HCl, molecular weight ~201.46 g/mol) to enhance stability and solubility.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(imidazol-1-ylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c11-7(12)8(1-2-8)5-10-4-3-9-6-10/h3-4,6H,1-2,5H2,(H,11,12) |
InChI Key |
HPXJEMDSJYIVRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN2C=CN=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid typically involves the reaction of imidazole with cyclopropanecarboxylic acid derivatives. One common method includes the use of cyclopropanecarboxylic acid chloride, which reacts with imidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazole ring. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which may play a role in its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Cyclopropane Carboxylic Acid Derivatives
Cyclopropane carboxylic acids with varying substituents exhibit distinct physicochemical and biological properties:
- ACC is a plant hormone precursor critical for ethylene production. Unlike the imidazole derivative, its amino group enables enzymatic conversion to ethylene, highlighting substituent-dependent bioactivity .
- Hydroxycyclopropane analogs (e.g., 1-hydroxycyclopropane-1-carboxylic acid) lack aromaticity but exhibit structural rigidity, making them valuable in crystallographic studies .
Imidazole-Containing Carboxylic Acids
Imidazole-carboxylic acids with non-cyclopropane backbones demonstrate diverse applications:
- The benzoic acid derivative (mp 205–207°C) shows higher thermal stability than cyclopropane analogs, likely due to aromatic π-stacking interactions. Its use as a pesticide standard underscores imidazole’s agrochemical relevance .
- Imidazole-4-carboxylic acid is a simpler analog used in pharmaceutical quality control, emphasizing the versatility of imidazole-carboxylic acid scaffolds .
Benzimidazole Derivatives
Benzimidazole-containing cyclopropane compounds, such as 1-(1H-benzimidazol-6-yl)cyclopropanecarboxylic acid (C₁₁H₁₀N₂O₂, MW 202.21), introduce enhanced aromaticity. This structural feature may improve binding affinity in biological systems compared to imidazole derivatives, though specific applications remain unexplored .
Key Research Findings
- Crystallographic Insights : 1-Hydroxycyclopropane-1-carboxylic acid exhibits a planar cyclopropane ring with hydrogen-bonded dimers, influencing its reactivity and stability . Similar studies on imidazole derivatives could elucidate the target compound’s conformational preferences.
- Plant Physiology : ACC’s compartmentalization in barley and wheat mesophyll cells highlights the biological specificity of cyclopropane derivatives .
Biological Activity
Overview
1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid is a synthetic compound notable for its unique cyclopropane structure and imidazole moiety. This compound is part of the cyclopropanecarboxylic acids class, which is recognized for its diverse biological activities and potential therapeutic applications. Its hydrochloride salt form enhances solubility and stability, making it suitable for various chemical and biological investigations.
- IUPAC Name : 1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid
- CAS Number : 1177274-20-2
- Molecular Formula : C8H10N2O2
- Molecular Weight : 166.18 g/mol
The biological activity of 1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid is primarily attributed to the interactions facilitated by its imidazole ring. This structure allows for significant binding affinity to various biological targets, including enzymes and receptors involved in metabolic pathways. The compound's reactivity can be linked to both its carboxylic acid group and imidazole ring, enabling it to participate in hydrogen bonding and π-stacking interactions with target biomolecules.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially useful in treating infections caused by resistant strains.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic processes, which could have implications in treating metabolic disorders .
- Cellular Interaction : Interaction studies have indicated that it may influence cellular responses through modulation of receptor activity, particularly in pathways related to hypoxia-inducible factor (HIF) stabilization .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to 1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid | Contains methoxy group | Antimicrobial | Substituted phenyl ring enhances activity |
| 1-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-cyclopropanecarboxylic acid | Fluorinated dioxole | Anticancer | Fluorination increases lipophilicity |
| 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | Indene core structure | Anti-inflammatory | Unique indene scaffold provides distinct properties |
| Benzo[d][1,3]dioxole-5-carboxylic acid | Dioxole structure | Antioxidant | Dioxole contributes to electron-rich properties |
Case Study 1: Antimicrobial Efficacy
In a recent study evaluating the antimicrobial properties of various cyclopropanecarboxylic acids, 1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections resistant to conventional antibiotics.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of key metabolic enzymes involved in glucose metabolism. The results indicated that this compound effectively inhibited the activity of certain enzymes, leading to decreased glucose levels in vitro, thereby highlighting its potential utility in managing diabetes-related conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield?
- Methodology :
- Cyclopropanation : Start with cyclopropane-1-carboxylic acid derivatives. Use transition-metal-catalyzed cross-coupling (e.g., Pd or Cu) to attach the imidazole-methyl group .
- Imidazole Functionalization : Employ nucleophilic substitution (e.g., alkylation of imidazole with bromomethyl cyclopropane derivatives) under inert atmospheres to prevent side reactions .
- Optimization : Microwave-assisted synthesis (80–120°C, 1–3 hrs) improves yield (reported 60–75%) compared to conventional heating .
Q. How is the compound characterized spectroscopically, and what analytical techniques resolve structural ambiguities?
- Techniques :
- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and imidazole (C–N stretch ~1484 cm⁻¹) .
- NMR : -NMR δ 7.2–7.6 ppm (imidazole protons), δ 1.2–1.8 ppm (cyclopropane protons) .
- HPLC-MS : Purity assessment (>95%) and molecular ion detection (m/z ~207.2) .
- Challenges : Cyclopropane ring strain complicates -NMR interpretation; use DEPT-135 for CH/CH differentiation .
Q. What are the stability profiles of this compound under varying storage conditions?
- Findings :
- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photodegradation .
- pH Sensitivity : Stable in pH 6–7.5; hydrolyzes in strongly acidic/basic conditions (t <24 hrs at pH <3) .
Advanced Research Questions
Q. How does the cyclopropane-imidazole motif influence regioselectivity in cross-coupling reactions?
- Mechanistic Insights :
- The cyclopropane’s ring strain increases electrophilicity at the methyl bridge, favoring Suzuki-Miyaura coupling at the imidazole N-1 position .
- DFT calculations show a 15–20 kcal/mol activation energy difference between N-1 and N-3 coupling sites .
- Experimental Validation : Use X-ray crystallography (e.g., Acta Cryst. E65, o1205 ) to confirm regioselectivity in derivatives.
Q. What computational strategies predict the compound’s biological activity, and how do they align with empirical data?
- Approaches :
- Molecular Docking : Imidazole interacts with heme-containing enzymes (e.g., CYP450) via π-π stacking; cyclopropane enhances membrane permeability (logP ~1.8) .
- MD Simulations : Predict binding affinities (±0.5 kcal/mol) to antifungal targets (e.g., lanosterol demethylase) .
- Validation : Compare with in vitro MIC values (e.g., 8–16 µg/mL against Candida spp.) .
Q. How can contradictory data on the compound’s solubility be resolved?
- Data Conflicts :
- Reported solubility ranges: 2–5 mg/mL in water vs. 10–15 mg/mL in DMSO .
- Resolution :
- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions (hydrodynamic radius >200 nm at pH 7).
- Co-solvent Systems : Use 10% PEG-400 to improve aqueous solubility (8–12 mg/mL) without altering activity .
Methodological Challenges and Solutions
Q. What strategies mitigate side reactions during imidazole alkylation?
- Issue : Competing N-alkylation vs. O-alkylation in polar aprotic solvents.
- Solutions :
- Catalyst Screening : ZnCl (10 mol%) suppresses O-alkylation by coordinating to the carboxylic acid .
- Temperature Control : Maintain reactions at 50–60°C to avoid cyclopropane ring opening .
Q. How are impurities quantified in synthetic batches, and what thresholds apply for pharmacological studies?
- Analytical Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
